

BPE receptor binding affinity comparison

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Compound Focus: 4,4'-(ETHANE-1,1-DIYL)DIPHENOL

CAS No.: 2081-08-5

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BPE Binding Affinity at a Glance

The table below summarizes the quantitative binding affinity data for BPE at various human nuclear receptors, based on competitive receptor-binding assays. A lower K_i value indicates a stronger binding affinity.

Receptor	K_i Value (nM)	Relative Binding Affinity vs. BPA	Functional Activity
ERR γ (Estrogen-Related Receptor γ)	1.65 [1]	~2x weaker than BPA	Binds but may not activate genomic signaling; can induce non-genomic effects like Ca ²⁺ mobilization and ROS production [2] [1] [3].
ER α (Estrogen Receptor α)	3,590 [1]	~1.5x weaker than BPA	Shows ER α agonistic activity [3].
ER β (Estrogen Receptor β)	1,410 [1]	~1.4x weaker than BPA	Shows ER β agonistic activity [3].
CAR (Constitutive Androstane Receptor)	> 100,000 [1]	Significantly weaker than BPA	Antagonist activity [1].

Receptor	Ki Value (nM)	Relative Binding Affinity vs. BPA	Functional Activity
Other Receptors (e.g., AR, PR, GR, others)	> 100,000 [1]	No significant binding	Not applicable.

Key Experimental Details

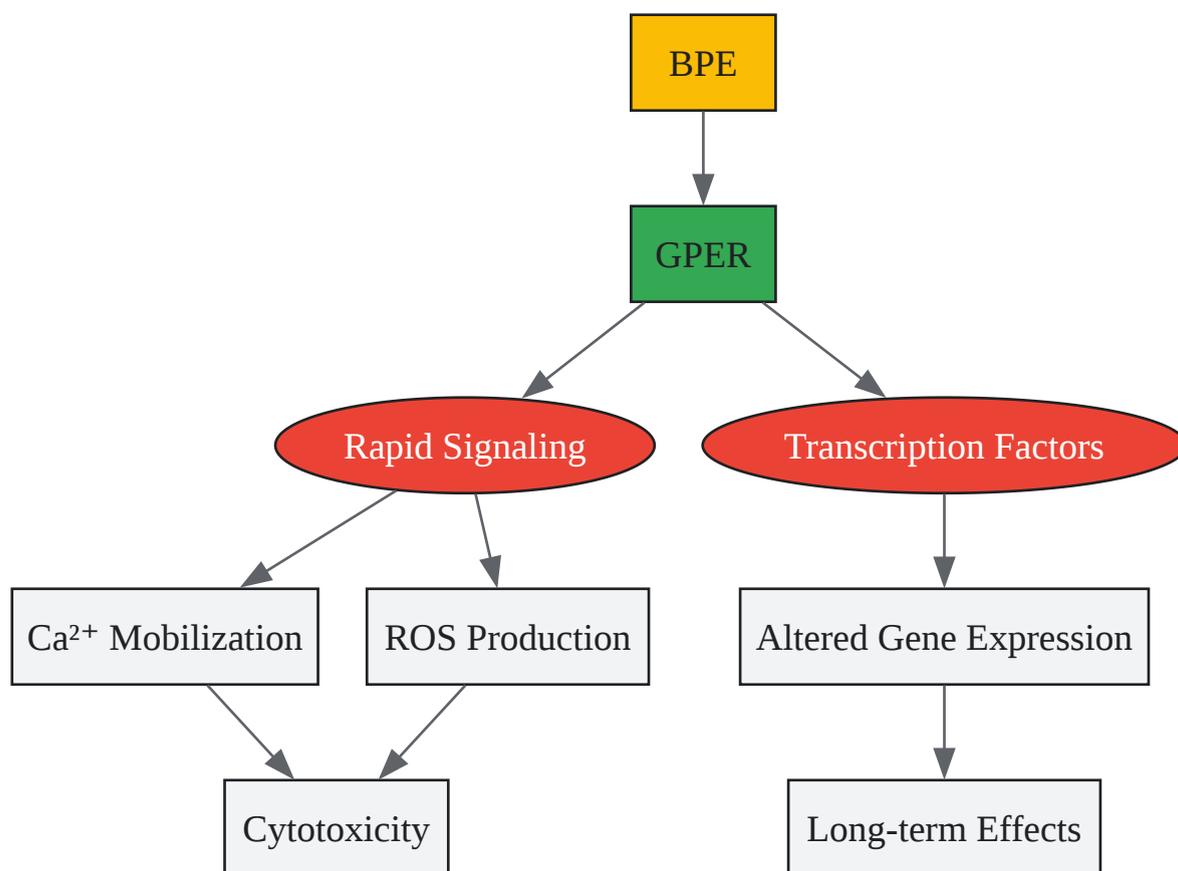
The primary data in the table above comes from a comprehensive study that used **competitive receptor-binding assays** [1]. Here is a summary of the core methodology:

- **Protein Preparation:** The study used the Ligand-Binding Domains (LBDs) of human nuclear receptors, produced in *E. coli* and purified.
- **Binding Assay Protocol:** The assays involved incubating the NR-LBDs with a known, tritium-labeled reference ligand (tracer) in the presence of increasing concentrations of BPE or other bisphenols.
- **Measurement and Analysis:** The ability of BPE to displace the tracer was measured. The concentration that displaced 50% of the tracer was used to calculate the inhibition constant (Ki value), which quantifies binding affinity.

BPE's Functional Activity & Signaling Pathways

Binding affinity is only one part of the story. Research indicates that BPE can also activate cellular signaling pathways, particularly through the membrane-bound **G Protein-Coupled Estrogen Receptor (GPER)**.

The diagram below illustrates the key signaling pathways and cellular effects that studies have linked to BPE exposure, particularly through GPER activation.



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The evidence suggests that BPE is not a safe, inert substitute for BPA. It retains significant binding and functional activity at key hormonal and orphan receptors and can induce cytotoxic effects.

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References

1. Receptor-binding affinities of bisphenol A and its next- ... [sciencedirect.com]
2. In vitro and in silico assessment of GPER-dependent ... [sciencedirect.com]
3. Mechanisms of bisphenol A and its analogs as endocrine ... [pmc.ncbi.nlm.nih.gov]

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